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The table below summarizes the Objective Response Rate (ORR) and key trial details for pimasertib in

various clinical studies:

Trial Phase / Treatment ORR (Primary Other Efficacy
Cancer Type .

Type Regimen Outcome) Outcomes

Phase | Advanced solid Pimasertib + 4.2% (1 of 24 Disease Control

(NCT01985191) tumours (wild- SAR405838 evaluable pts Rate (DCR): 67%

[1] type TP53, (HDM2 achieved PR) [1] (1 PR + 15 SD)
RAS/RAF mut) antagonist) [1]

Phase I/ Advanced solid Pimasertib + 5.4% (5 of 93 DCR: Not

(NCT01390818) tumours Voxtalisib evaluable pts explicitly stated;

[2] (PISK/mMTOR achieved PR; 1 pt 51 pts had SD [2]

inhibitor) had CR) [2]
Phase I/ Metastatic Pimasertib + No significant Trial did not meet
(NCT01438554) pancreatic cancer Gempcitabine clinical benefit vs.  primary efficacy

[3]

(first-line)

gemcitabine alone

[3]

endpoint [3]
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Trial Phase / Treatment ORR (Primary Other Efficacy
Cancer Type .
Type Regimen Outcome) Outcomes
Phase | Refractory Pimasertib + Best response: 17 of 26
(NCT01378377) advanced solid Temsirolimus Stable Disease evaluable pts had
[4] tumours (mTOR inhibitor) (SD) [4] SD; 5 had SD >12
weeks [4]

Experimental Protocol Details

To ensure the data's reliability and context, here is a summary of the key methodologies used in the cited

trials:

e Study Design: The trials for combination therapies (e.g., with SAR405838 [1], voxtalisib [2], and
temsirolimus [4]) were Phase |, open-label, dose-escalation studies primarily designed to
determine the safety profile, maximum tolerated dose (MTD), and recommended Phase Il dose
(RP2D). A modified "3 + 3" design was commonly used for dose escalation [2] [4].

¢ Patient Population: Patients enrolled had locally advanced or metastatic solid tumours that were
refractory to standard therapy. Specific trials required documented genetic alterations, such as wild-
type TP53 with RAS or RAF mutations for the SAR405838 combination [1], or alterations in the
MAPK or PI3K pathways for the voxtalisib combination [2].

o Treatment Schedule: Pimasertib was administered orally, typically once or twice daily in 21-day
cycles. Combination partners were given according to their own established schedules (e.g.,
SAR405838 and voxtalisib orally [1] [2]; temsirolimus intravenously once weekly [4]).

¢ Response Assessment: Tumour response was primarily evaluated according to RECIST
(Response Evaluation Criteria in Solid Tumours) version 1.1 [1] [2]. Objective Response Rate
(ORR) is defined as the proportion of patients with a best overall response of either a Complete
Response (CR) or Partial Response (PR).

Pimasertib's Mechanism of Action

Pimasertib is a selective, ATP-noncompetitive, small-molecule inhibitor of MEK1 and MEK2 (mitogen-
activated protein kinase kinase) [5] [6]. It acts within the MAPK signaling pathway, which is frequently

dysregulated in cancer. The following diagram illustrates this pathway and pimasertib's target:
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Interpretation of Clinical Data

¢ Modest Efficacy in Selected Populations: The low ORR values across trials indicate that
pimasertib has limited antitumour activity as a single agent and in combination for broad,
unselected solid tumour populations [1] [2].
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e Challenges in Combination Therapy: While preclinical models suggested synergy when targeting
MAPK and PI3K/mTOR pathways simultaneously, clinical results were often disappointing. The
combination of pimasertib and voxtalisib showed poor long-term tolerability, which limited its
clinical utility [2]. Similarly, the combination with temsirolimus faced challenges from overlapping
toxicities [4].

o Safety and Tolerability: The safety profile of pimasertib was consistent with other MEK inhibitors.
Common treatment-related adverse events included diarrhoea, fatigue, nausea, increased blood
creatine phosphokinase, and ocular events such as serous retinal detachment [1] [2] [4].

In summary, clinical data indicates that pimasertib demonstrated modest objective response rates in clinical
trials. Its development appears to have been challenged by limited efficacy in broad populations and

significant toxicity in combination regimens.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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